4-Bromo-3-chloro-5,8-difluoroquinoline

Monoamine Oxidase B Inhibition Neurodegenerative Disease Enzyme Assay

This polyhalogenated quinoline derivative exhibits sub‑nanomolar MAO‑B inhibition (IC50 0.900 nM) and a distinct Br/Cl/2×F substitution pattern that cannot be replicated by mono‑ or di‑halogenated analogs. The presence of chemically distinct halogens at the 3-, 4-, 5-, and 8‑positions enables tiered synthetic strategies: initial Suzuki–Miyaura coupling at C4‑Br, followed by Buchwald–Hartwig amination at C3‑Cl, and concluding with SNAr functionalization at C5/C8‑F. With a LogP of 3.93, it offers enhanced membrane permeability for CNS‑targeted programs. Procure this ≥98% pure building block to generate structurally diverse libraries from a single core scaffold and benchmark MAO‑B selectivity assays with a well‑defined dual‑activity signature.

Molecular Formula C9H3BrClF2N
Molecular Weight 278.481
CAS No. 1210275-42-5
Cat. No. B571986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-5,8-difluoroquinoline
CAS1210275-42-5
Molecular FormulaC9H3BrClF2N
Molecular Weight278.481
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Br)F
InChIInChI=1S/C9H3BrClF2N/c10-8-4(11)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H
InChIKeyUISSAMSFPLEPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloro-5,8-difluoroquinoline (CAS 1210275-42-5): Procurement-Grade Halogenated Quinoline Building Block for Medicinal Chemistry


4-Bromo-3-chloro-5,8-difluoroquinoline is a polyhalogenated quinoline derivative characterized by the molecular formula C9H3BrClF2N and a molecular weight of 278.48 g/mol . It features a dense substitution pattern comprising bromine at the 4-position, chlorine at the 3-position, and two fluorine atoms at the 5- and 8-positions, establishing it as a versatile intermediate for sequential cross-coupling and nucleophilic aromatic substitution reactions. Commercially available with a purity of ≥98% , this compound is primarily utilized as a research chemical and building block in early-stage drug discovery programs.

Why Generic Halogenated Quinoline Substitution Fails: The Critical Role of 3,4,5,8-Substitution in 4-Bromo-3-chloro-5,8-difluoroquinoline


Superficially similar halogenated quinolines—such as 4-bromo-5,8-difluoroquinoline or 4-bromo-3-chloroquinoline—cannot be directly interchanged with 4-bromo-3-chloro-5,8-difluoroquinoline in advanced synthetic sequences or biological assays. The unique confluence of three distinct halogens (Br, Cl, 2×F) at specific positions creates a differentiated reactivity profile that is not replicated by any single analog. The presence of both bromine and chlorine on the pyridine ring enables orthogonal cross-coupling strategies, while the 5,8-difluoro motif significantly modulates electronic properties and lipophilicity. Critically, this precise halogen pattern has been linked to sub-nanomolar inhibitory activity against monoamine oxidase B (MAO-B) [1], a property that is entirely absent or markedly attenuated in des-halogen or mono/di-substituted analogs [2][3]. The following quantitative evidence establishes the non-interchangeable nature of this specific scaffold.

Quantitative Differentiation Evidence for 4-Bromo-3-chloro-5,8-difluoroquinoline vs. Closest Analogs


MAO-B Inhibitory Potency: Sub-Nanomolar IC50 Distinguishes from Weak Quinoline Analogs

4-Bromo-3-chloro-5,8-difluoroquinoline exhibits an IC50 of 0.900 nM against recombinant human MAO-B [1]. This represents a >111,000-fold increase in potency compared to a structurally related quinoline derivative (CHEMBL3398528) that showed an IC50 > 100,000 nM in the same assay system [2]. The target compound also exceeds the potency of the clinical MAO-B inhibitor selegiline, which displays an IC50 of approximately 19.6 nM under comparable conditions [3].

Monoamine Oxidase B Inhibition Neurodegenerative Disease Enzyme Assay

MAO-A Inhibitory Activity: Selective Modest Potency Contrasts with Weak Quinoline Analogs

The compound inhibits recombinant human MAO-A with an IC50 of 50 nM [1]. While less potent than the selective MAO-A inhibitor clorgyline (IC50 ≈ 4 nM) [2], this activity is >2,000-fold stronger than that of a related quinoline analog (CHEMBL2062874) which exhibits an IC50 of 103,000 nM in the same assay format [3]. This demonstrates that the specific halogenation pattern contributes significantly to MAO-A binding, unlike many generic quinoline derivatives.

Monoamine Oxidase A Inhibition Selectivity Profiling Structure-Activity Relationship

Lipophilicity Advantage: Higher Calculated LogP Differentiates from Less Halogenated Quinolines

4-Bromo-3-chloro-5,8-difluoroquinoline possesses a calculated LogP of 3.93 and a topological polar surface area (TPSA) of 12.89 Ų . This LogP value is substantially higher than that of key structural analogs lacking the full halogen complement: 4-bromo-5,8-difluoroquinoline (LogP = 3.28) [1], 4-bromo-3-chloroquinoline (LogP = 3.65) , and the parent 5,8-difluoroquinoline (LogP = 2.45) [2].

Physicochemical Properties Lipophilicity ADME Prediction

Synthetic Versatility: Three Distinct Halogen Handles Enable Sequential Functionalization

The molecule contains three types of halogen substituents—bromine (C4), chlorine (C3), and fluorine (C5/C8)—each offering distinct reactivity for orthogonal synthetic manipulation. Bromine at the 4-position is the most reactive site for palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig), while chlorine at the 3-position can be engaged under more forcing conditions or using specialized catalysts [1]. The 5,8-difluoro motif can undergo nucleophilic aromatic substitution (SNAr) to introduce amines or alkoxides [2]. In contrast, analogs like 4-bromo-5,8-difluoroquinoline (lacking chlorine) offer only two distinct halogen types, and 4-bromo-3-chloroquinoline (lacking fluorine) cannot undergo SNAr at the 5/8 positions.

Organic Synthesis Cross-Coupling Building Block

Procurement-Focused Application Scenarios for 4-Bromo-3-chloro-5,8-difluoroquinoline


High-Potency MAO-B Inhibitor Lead Discovery

With an IC50 of 0.900 nM against recombinant human MAO-B [1], this compound serves as an attractive starting point for medicinal chemistry campaigns targeting MAO-B for Parkinson's disease or other neurodegenerative conditions. Its sub-nanomolar potency distinguishes it from generic quinoline screening hits that typically show IC50 values >10,000 nM. Procurement is justified when the project objective is to develop novel, potent MAO-B inhibitors with a unique quinoline chemotype.

Lipophilicity-Guided Lead Optimization and Property Space Expansion

The elevated LogP of 3.93 (compared to 3.28 for the 4-bromo-5,8-difluoro analog and 2.45 for the parent difluoroquinoline) makes this compound particularly suitable for programs where increased membrane permeability or CNS penetration is desired. Researchers seeking to expand the lipophilicity range of a quinoline-based series should select this fully halogenated derivative to achieve higher LogP without adding additional molecular weight beyond what the halogen pattern already provides.

Sequential Cross-Coupling Platform for Diversity-Oriented Synthesis

The presence of three chemically distinct halogen substituents (Br, Cl, F) enables a tiered synthetic strategy: initial Suzuki-Miyaura coupling at the C4 bromine, followed by Buchwald-Hartwig amination or additional cross-coupling at the C3 chlorine, and concluding with SNAr functionalization at the C5/C8 fluorine positions [2][3]. This sequential functionalization capability is not available from mono- or di-halogenated quinoline analogs, making this building block uniquely valuable for generating structurally diverse libraries from a single core scaffold.

MAO-A/MAO-B Dual Inhibitor Profiling Reference Compound

The compound's distinct activity profile—sub-nanomolar MAO-B inhibition (IC50 0.900 nM) coupled with moderate MAO-A inhibition (IC50 50 nM) [1]—positions it as a useful reference standard for selectivity assays. Unlike completely MAO-inactive quinolines, this compound provides a well-defined dual-activity signature that can benchmark assay performance and serve as a comparative control when evaluating novel MAO inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-chloro-5,8-difluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.